molecular formula C17H12ClNO3 B2480109 8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 862649-89-6

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2480109
CAS No.: 862649-89-6
M. Wt: 313.74
InChI Key: YNCSGSPKYUXJRL-UHFFFAOYSA-N
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Description

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is a substituted quinoline derivative characterized by a chlorine atom at position 8 of the quinoline ring and a 2-methoxyphenyl group at position 2 (Figure 1). This compound belongs to a broader class of quinoline-4-carboxylic acids, which are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

For instance, the Pfitzinger reaction involves condensation of isatin derivatives with ketones in alkaline conditions to form quinoline-4-carboxylic acid scaffolds . The Doebner reaction, utilizing aniline, aldehydes, and pyruvic acid, is another established route for synthesizing substituted quinoline-4-carboxylic acids .

Its speculated mechanism as a cyclooxygenase-2 (COX-2) inhibitor aligns with the anti-inflammatory roles observed in other quinoline derivatives .

Properties

IUPAC Name

8-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-22-15-8-3-2-5-11(15)14-9-12(17(20)21)10-6-4-7-13(18)16(10)19-14/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCSGSPKYUXJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pfitzinger Reaction Approach

The Pfitzinger reaction remains a cornerstone for constructing quinoline-4-carboxylic acid derivatives. This method involves the condensation of isatin derivatives with ketones under alkaline conditions to form the quinoline core. For 8-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, the reaction proceeds as follows:

Step 1: Selection of Substituted Isatin
5-Chloroisatin serves as the starting material to introduce the 8-chloro substituent. The chloro group at the 5-position of isatin directly translates to the 8-position of the quinoline ring during cyclization.

Step 2: Ketone Partner
2-Methoxyacetophenone is employed to install the 2-methoxyphenyl group. The Pfitzinger reaction between 5-chloroisatin and 2-methoxyacetophenone in aqueous sodium hydroxide at 100°C yields the target compound via a cascade mechanism involving ring-opening, condensation, and decarboxylation.

Optimization Insights

  • Base Selection : Sodium hydroxide (1.36 mol) in water facilitates efficient deprotonation and cyclization.
  • Reaction Time : Prolonged reflux (10–15 hours) ensures complete conversion, with yields exceeding 85%.
  • Work-up : Acidification to pH 5–6 precipitates the product, which is purified via recrystallization from ethanol.

Example Protocol

  • Combine 5-chloroisatin (0.17 mol), 2-methoxyacetophenone (0.24 mol), and 3 M NaOH in water.
  • Reflux at 100°C for 12 hours.
  • Acidify with HCl to pH 5.5, filter, and recrystallize.

Yield : 88–92%.

Suzuki–Miyaura Coupling Strategy

For late-stage functionalization, the Suzuki–Miyaura cross-coupling reaction enables the introduction of the 2-methoxyphenyl group onto a preformed quinoline scaffold.

Step 1: Synthesis of 8-Chloroquinoline-4-Carboxylic Acid
The Pfitzinger reaction using 5-chloroisatin and acetone generates 8-chloroquinoline-4-carboxylic acid.

Step 2: Bromination at Position 2
The methyl group at position 2 is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) to yield 2-bromo-8-chloroquinoline-4-carboxylic acid.

Step 3: Coupling with 2-Methoxyphenylboronic Acid
A palladium catalyst (Pd(PPh₃)₄) mediates the coupling between the brominated quinoline and 2-methoxyphenylboronic acid in tetrahydrofuran (THF) at 80°C.

Optimization Insights

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ achieves >90% conversion.
  • Solvent Effects : THF outperforms DMF in minimizing side reactions.

Yield : 78–84%.

Modern Methodological Advancements

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Pfitzinger reaction. A 30-minute irradiation at 150°C in a sealed vessel enhances reaction efficiency, reducing side product formation.

Comparative Data

Method Time (h) Yield (%) Purity (%)
Conventional 12 88 95
Microwave 0.5 91 98

Flow Chemistry Techniques

Continuous flow systems improve scalability and reproducibility. A microreactor setup with immobilized base (NaOH on silica) achieves 94% yield in 20 minutes residence time.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (DMSO-d₆) : δ 8.68 (d, J = 8.4 Hz, 1H, H-5), 7.92 (s, 1H, H-3), 7.35–7.28 (m, 4H, methoxyphenyl).
  • ¹³C-NMR : δ 167.8 (COOH), 159.2 (OCH₃), 138.5 (C-8-Cl).

Infrared Spectroscopy (IR)

  • Peaks at 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-OCH₃).

High-Performance Liquid Chromatography (HPLC)

  • Purity >98% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Quinoline alcohols.

    Substitution: Quinoline derivatives with various substituents replacing the chloro group.

Scientific Research Applications

Chemistry

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid serves as a building block for synthesizing more complex quinoline derivatives. Its unique substituents allow for various chemical reactions, enhancing its utility in organic synthesis and medicinal chemistry.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : It shows moderate antibacterial effects against certain Gram-positive bacterial strains, warranting further exploration into its spectrum of activity and mechanisms of action.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, although specific viral targets remain to be identified.

Medicine

The compound has been investigated for therapeutic applications, particularly in oncology:

  • Anticancer Activity : In various cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer), it induces cell cycle arrest and apoptosis. The mechanism involves binding to human tissue-nonspecific alkaline phosphatase, affecting cellular signaling pathways crucial for cancer progression .
Cell LineEffect ObservedMechanism
MCF-7Cell cycle arrestInhibition of alkaline phosphatases
HeLaInduction of apoptosisInteraction with specific enzymes
K-562Growth inhibitionAlteration of cellular functions

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for various applications in material science.

Anticancer Research

A study conducted on the anticancer properties of this compound revealed that it significantly inhibits the proliferation of cancer cells through enzyme inhibition and binding interactions. For instance, in MCF-7 cells, treatment resulted in a notable decrease in cell viability, highlighting its potential as a therapeutic agent .

Antimicrobial Studies

Another research effort focused on the antimicrobial efficacy of this compound against different bacterial strains. Results indicated that while it showed moderate activity against Gram-positive bacteria, further investigation is necessary to elucidate its full antimicrobial spectrum .

Mechanism of Action

The mechanism of action of 8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Intercalating into DNA and disrupting its function.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound Name Substituents (Quinoline) Substituents (Position 2) Melting Point (°C) Solubility Bioactivity (MIC, µg/mL) Reference
8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid Cl (C8) 2-methoxyphenyl Not reported DMSO, Methanol* Not tested
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid Cl (C6) 2-methoxyphenyl 156–170 Organic solvents Antibacterial (S. aureus: 64)
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid Cl (C8) 4-methylphenyl Not reported Chloroform, DMSO COX-2 inhibition (speculative)
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid Cl (C8) 3-hydroxyphenyl Not reported Methanol Not tested
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid Cl (C8) 2,4-dichlorophenyl Not reported Not reported Not tested

*Inferred from solubility trends of analogous compounds.

Key Research Findings and Implications

Substituent Position Matters : Chlorine at C8 (vs. C6) may reduce antibacterial potency but enhance selectivity for eukaryotic targets like COX-2 .

Methoxy vs. Methyl Groups : The 2-methoxyphenyl group improves solubility and bioavailability compared to bulkier substituents (e.g., 4-methylphenyl) .

Future Directions : Further derivatization (e.g., esterification, amidation) could optimize pharmacokinetic profiles. Testing against drug-resistant pathogens (e.g., MRSA) is also critical .

Biological Activity

8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H14ClN1O3, with a molecular weight of approximately 313.74 g/mol. Its structure features:

  • A quinoline core with a chloro group at the 8-position.
  • A methoxyphenyl substituent at the 2-position.
  • A carboxylic acid functional group at the 4-position.

This unique combination contributes to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial activity against certain Gram-positive bacterial strains. However, further studies are required to fully elucidate its spectrum of activity and mechanism of action.

Anticancer Activity

The compound has shown promising results in various cancer cell lines:

  • Cell Cycle Arrest : In breast cancer (MCF-7), cervical cancer (HeLa), and bone marrow cancer (K-562) cells, it induces cell cycle arrest and apoptosis.
  • Mechanism of Action : The anticancer effects are attributed to its interaction with specific enzymes and biomolecules, leading to alterations in cellular functions. It binds to human tissue-nonspecific alkaline phosphatase (h-TNAP), impacting cellular signaling pathways crucial for cancer progression.

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : It inhibits various enzymes, including alkaline phosphatases, which play a role in cancer cell proliferation.
  • Binding Interactions : The chloro and methoxy groups enhance binding affinity to target proteins, while the carboxylic acid group facilitates hydrogen bonding, stabilizing these interactions.

In Vitro Studies

Recent studies have highlighted the following findings regarding the compound's biological effects:

Cell LineEffect ObservedMechanism
MCF-7Cell cycle arrest at G1 phaseInduction of apoptosis
HeLaIncreased apoptosisInteraction with key enzymes
K-562Growth inhibitionModulation of signaling pathways

Case Studies

  • Anticancer Efficacy : In vitro assays demonstrated that treatment with this compound resulted in significant growth inhibition in MCF-7 cells with an IC50 value indicating effective potency. Further molecular docking studies revealed specific binding modes within target enzyme active sites, suggesting a pathway for structural optimization in drug development .
  • Antimicrobial Testing : The compound's antibacterial properties were evaluated against several bacterial strains, revealing moderate efficacy against Gram-positive bacteria. Future investigations aim to expand the range of tested microorganisms and optimize formulation for enhanced bioactivity .

Q & A

Q. What are the established synthetic routes for 8-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, and what critical parameters influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anilines with α,β-unsaturated ketones or through palladium-catalyzed cross-coupling reactions. For example:

Cyclization : React 2-methoxybenzaldehyde with 8-chloro-4-quinolinecarboxylic acid derivatives under acidic conditions.

Cross-coupling : Utilize Suzuki-Miyaura coupling with 2-bromo-8-chloroquinoline-4-carboxylic acid and 2-methoxyphenylboronic acid, using Pd catalysts (e.g., PdCl₂(dcpf)) and K₃PO₄ in dioxane .
Critical Parameters :

  • Temperature (80–120°C for cross-coupling).
  • Catalyst loading (1–5 mol% Pd).
  • Purification via recrystallization (methanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH).
    Yield Optimization : Adjust stoichiometry of boronic acid (1.2–1.5 eq) and monitor reaction progress via TLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Use SHELXL for refinement of crystal structures. Single-crystal XRD at 100 K resolves the planar quinoline core and dihedral angles between substituents (e.g., methoxy-phenyl vs. quinoline plane) .
  • NMR : ¹H NMR (DMSO-d₆): δ 8.5–8.7 ppm (quinoline H), δ 3.9 ppm (OCH₃). ¹³C NMR confirms carboxylic acid (δ ~170 ppm).
  • Mass Spectrometry : ESI-MS (negative mode) to observe [M−H]⁻ ion (theoretical m/z: 328.03).
  • IR : Stretching vibrations at ~1680 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O methoxy) .

Q. What preliminary biological activities have been reported for structurally similar quinoline-4-carboxylic acid derivatives?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays. IC₅₀ values of analogs range from 0.5–10 µM .
  • Antimicrobial Screening : Broth microdilution assays (MIC: 2–16 µg/mL against Gram-positive bacteria) .
  • Fluorescent Tagging : The conjugated quinoline system exhibits λₑₘ = 450–480 nm (λₑₓ = 350 nm), useful for cellular imaging .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to address low yields in the cyclization step?

  • Methodological Answer :
  • Reaction Monitoring : Use HPLC to track intermediate formation. Low yields often arise from incomplete cyclization due to steric hindrance from the 2-methoxyphenyl group.
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) and improve yield (15% → 45%) by heating at 150°C in DMF .
  • Additives : Introduce KI (10 mol%) to enhance Pd catalyst turnover in cross-coupling steps .

Q. How to resolve discrepancies between theoretical and experimental NMR data for the methoxy substituent?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) and simulate NMR shifts. Compare with experimental δ 3.9 ppm for OCH₃.
  • Solvent Effects : Test in CDCl₃ vs. DMSO-d₆; hydrogen bonding in DMSO deshields protons, shifting OCH₃ upfield by 0.2 ppm .
  • Dynamic Effects : Variable-temperature NMR (25–60°C) to detect conformational changes affecting splitting .

Q. What strategies enhance bioavailability through structural modification?

  • Methodological Answer :
  • Ester Prodrugs : Synthesize methyl ester (MeOH/H₂SO₄) to improve logP. Hydrolyze in serum (t₁/₂ = 2–4 h) .
  • Metal Complexation : Coordinate with Zn²⁺ or Cd²⁺ (e.g., [Cd(L)₄(CH₃OH)₄]) to enhance membrane permeability. Test stability via UV-Vis in PBS .
  • PEGylation : Attach polyethylene glycol (PEG-500) to the carboxylic acid via EDC coupling. Assess solubility enhancement (≥10 mg/mL in water) .

Q. How does the methoxy substituent influence fluorescence compared to halogenated analogs?

  • Methodological Answer :
  • Comparative Study :
Substituentλₑₓ (nm)λₑₘ (nm)Quantum Yield
2-OCH₃3504650.42
2-Cl3404400.28
  • Mechanism : Methoxy’s electron-donating effect increases conjugation, red-shifting emission. Halogens reduce π-π* transitions via electron withdrawal .

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